molecular formula C9H7NO2 B075684 4-Acetylphenyl cyanate CAS No. 1129-36-8

4-Acetylphenyl cyanate

Cat. No.: B075684
CAS No.: 1129-36-8
M. Wt: 161.16 g/mol
InChI Key: MUAFEFAYKJZTHJ-UHFFFAOYSA-N
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Description

4-Acetylphenyl cyanate is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired cyanate compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of 4-acetylphenol with a cyanating agent such as trimethylsilyl cyanide in the presence of a catalyst can be employed. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the cyanate group.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

4-Acetylphenyl cyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitriles and other cyanate derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetylphenyl cyanate involves its reactivity with various nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, while the acetyl group can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of various products .

Comparison with Similar Compounds

    4-Acetylphenyl isocyanate: Similar in structure but with an isocyanate group instead of a cyanate group.

    4-Acetylphenyl thiocyanate: Contains a thiocyanate group instead of a cyanate group.

    4-Acetylphenyl cyanide: Contains a cyanide group instead of a cyanate group.

Uniqueness: 4-Acetylphenyl cyanate is unique due to its specific reactivity and the presence of both an acetyl and a cyanate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-acetylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFEFAYKJZTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454564
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-36-8
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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